![molecular formula C19H33N7O4S B14658312 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid CAS No. 50699-42-8](/img/structure/B14658312.png)
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a urea derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzyl halide to form an intermediate, which is then reacted with diethylurea under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea involves its interaction with specific molecular targets. The triazine ring can bind to enzyme active sites, inhibiting their function. Additionally, the compound can interfere with cellular pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Shares the triazine core but lacks the urea derivative.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with different structural features.
Uniqueness
What sets 3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea apart is its unique combination of a triazine ring, phenyl group, and urea derivative. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
50699-42-8 |
|---|---|
Fórmula molecular |
C19H33N7O4S |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid |
InChI |
InChI=1S/C17H27N7O.C2H6O3S/c1-5-23(6-2)16(25)20-11-12-8-7-9-13(10-12)24-15(19)21-14(18)22-17(24,3)4;1-2-6(3,4)5/h7-10H,5-6,11H2,1-4H3,(H,20,25)(H4,18,19,21,22);2H2,1H3,(H,3,4,5) |
Clave InChI |
RBADSFUAQHVUQN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NCC1=CC(=CC=C1)N2C(=NC(=NC2(C)C)N)N.CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


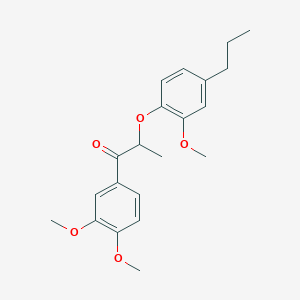
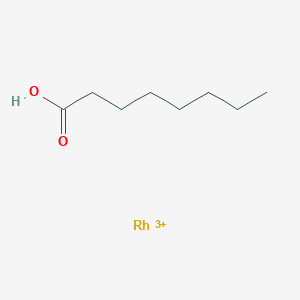
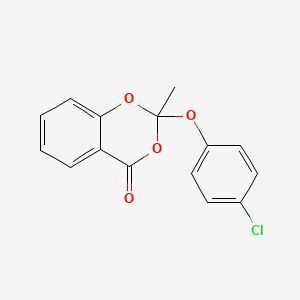
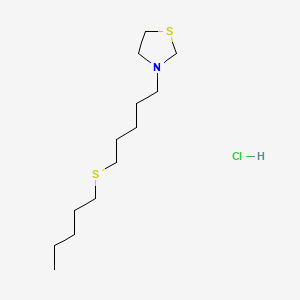
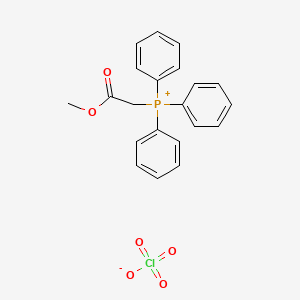
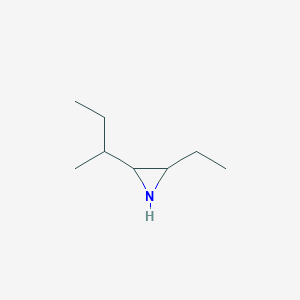
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
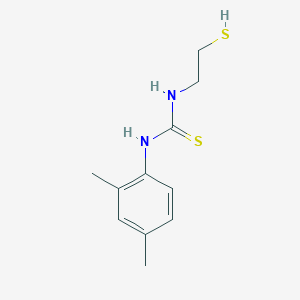
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
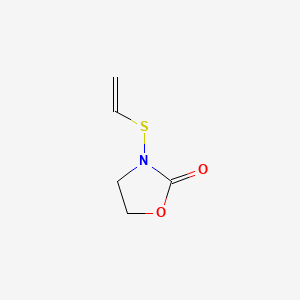
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
